2,4-Dimethyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Use in Flavors and Fragrances

Field: Food and Cosmetic Industry

Use as an Organic Intermediate

Field: Chemical Industry

Application: 2,4-Dimethyl-1,3-dioxolane is used as an organic intermediate in the chemical industry.

Method: The specific method of application would depend on the particular synthesis pathway being used.

Use in the Production of Solketal

Field: Biofuel Production

Method: The compound is produced through the valorization of glycerol, a by-product of biodiesel production.

Results: The use of 2,4-Dimethyl-1,3-dioxolane in this way can contribute to the development of more sustainable fuels.

Use in the Production of 4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane

Application: 2,4-Dimethyl-1,3-dioxolane is used in the production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane.

Use in the Production of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane

Field: Chemical Synthesis

Application: ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol may be used to prepare ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane.

Use in the Production of 5-Hydroxy-2,2-Dimethyl-1,3-Dioxane

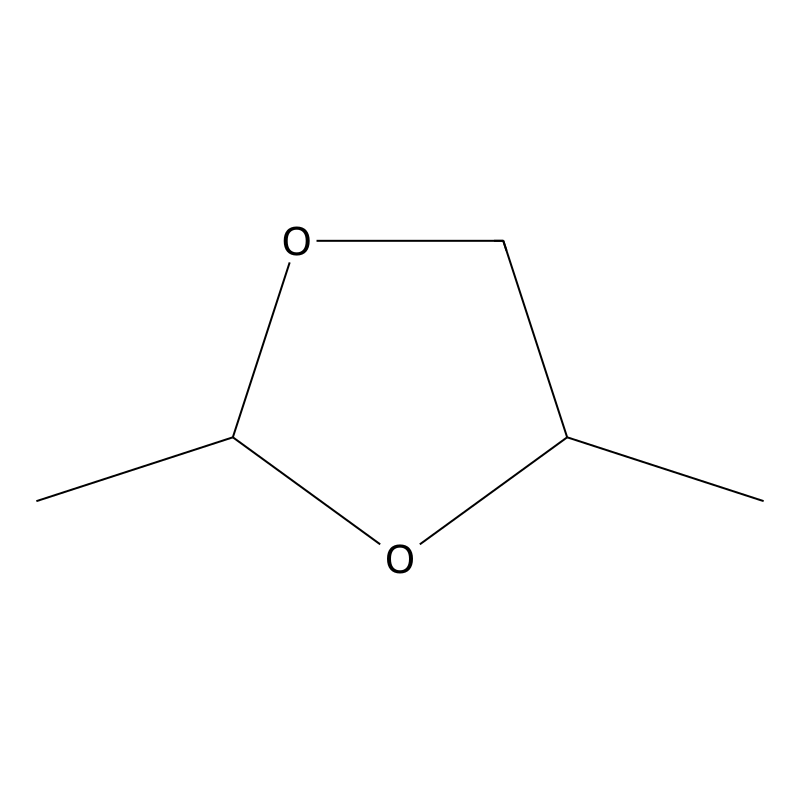

2,4-Dimethyl-1,3-dioxolane is a cyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 102.13 g/mol. The compound exists as a mixture of cis and trans isomers, which can influence its chemical properties and reactivity. It appears as a colorless to nearly colorless liquid with a boiling point of around 91 °C and a flash point of 14 °C, indicating its flammable nature .

Currently, there is limited scientific research exploring the specific mechanism of action of DMDOL in biological systems.

- Flammability: Organic solvents like DMDOL are generally flammable. Proper handling procedures to avoid ignition sources are necessary.

- Inhalation and skin contact: While specific toxicity data is lacking, inhaling or contacting DMDOL can potentially cause irritation. Standard laboratory practices for handling organic solvents should be followed.

Several methods have been developed for synthesizing 2,4-Dimethyl-1,3-dioxolane:

- Condensation Reactions: The compound can be synthesized via condensation reactions involving suitable precursors under acidic or basic conditions.

- Cyclization Methods: Cyclization of appropriate aldehydes or ketones with diols can yield dioxolanes. For example, reacting 2-methylfuran with formaldehyde in the presence of an acid catalyst can produce the desired compound .

- Catalytic Processes: Recent advancements have introduced catalytic methods using activated carbon as catalysts for optimizing synthesis pathways .

2,4-Dimethyl-1,3-dioxolane finds applications in various fields:

- Solvent: Due to its solvent properties, it is used in organic synthesis and extraction processes.

- Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.

- Fuel Additive: The compound can be utilized as an oxygenated additive in fuels to enhance combustion efficiency.

Interaction studies involving 2,4-Dimethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. These studies help understand its behavior in different environments and its potential effects when mixed with other solvents or reagents. Research indicates that its interactions can significantly vary based on structural isomerism and environmental conditions.

Several compounds share structural similarities with 2,4-Dimethyl-1,3-dioxolane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Dimethyl-1,3-dioxolane | Used as a solvent; more stable than 2,4-isomer | |

| 2-Methyl-1,3-dioxolane | Less sterically hindered; simpler structure | |

| 1,3-Dioxolane | Lacks methyl substituents; more reactive |

The uniqueness of 2,4-Dimethyl-1,3-dioxolane lies in its specific arrangement of methyl groups on the dioxolane ring, which influences its physical properties and reactivity compared to other dioxolanes.

Empirical Formula and Isomeric Variations

2,4-Dimethyl-1,3-dioxolane exhibits the empirical formula Carbon₅Hydrogen₁₀Oxygen₂ with a molecular weight of 102.13 grams per mole [1] [2]. The compound belongs to the class of organic compounds known as 1,3-dioxolanes, which are characterized by an aliphatic five-membered ring containing two oxygen atoms in positions 1 and 3 [3]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is ROSFUFIOLRQOON-UHFFFAOYSA-N [4] [2].

The molecular structure features a five-membered heterocyclic ring with methyl substituents at the 2 and 4 positions [1] [2]. The compound exists as a mixture of stereoisomers, specifically cis and trans configurations around the dioxolane ring [5] [6]. Commercial preparations typically contain both cis and trans diastereomers in various ratios, as evidenced by analytical data from chemical suppliers indicating "cis- and trans- mixture" compositions [5].

The stereochemical complexity arises from the presence of two chiral centers within the five-membered ring system [7]. These stereoisomers exhibit different physical and chemical properties, including distinct Nuclear Magnetic Resonance spectral characteristics and conformational preferences [7] [8]. The existence of multiple isomeric forms has been confirmed through various analytical techniques, with research indicating that diastereomeric separation can be achieved through specialized chromatographic methods [7].

Table 1: Fundamental Molecular Properties of 2,4-Dimethyl-1,3-dioxolane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | [1] [2] |

| Molecular Weight | 102.13 g/mol | [1] [2] |

| Chemical Abstracts Service Registry Number | 3390-12-3 | [1] [2] |

| Boiling Point | 92°C | [2] |

| Density | 0.9283 g/cm³ at 20°C | [2] |

| Refractive Index | 1.39 | [5] |

X-ray Crystallography and Conformational Studies

X-ray crystallographic studies of dioxolane derivatives have provided substantial insights into the conformational preferences and ring geometries of these heterocyclic systems [9]. While specific single-crystal X-ray diffraction data for 2,4-dimethyl-1,3-dioxolane itself remains limited in the literature, related dioxolane compounds have been extensively characterized using crystallographic methods [9].

Conformational analysis of 1,3-dioxolane ring systems reveals a strong preference for non-planar geometries [10] [11]. The five-membered dioxolane ring typically adopts envelope or twist conformations to minimize ring strain and optimize orbital overlap [10]. Theoretical studies utilizing molecular mechanics calculations and quantum chemical methods have demonstrated that the ring-puckering potential energy function for dioxolane systems exhibits a barrier to planarity of approximately 275 reciprocal centimeters [10].

The pseudorotational behavior of dioxolane rings has been extensively studied through vibrational spectroscopy and computational methods [8] [12]. Research conducted on 2-methyl-1,3-dioxolane, a structurally related compound, identified pseudorotational ring vibrations at 58 reciprocal centimeters in the gaseous phase, indicating a barrier to pseudorotation of approximately 1.3 kilocalories per mole [8] [12].

Crystallographic investigations of substituted dioxolane derivatives have revealed that the presence of methyl substituents at the 2 and 4 positions significantly influences the ring conformation and packing arrangements [9]. The dioxolane ring in related crystal structures exhibits puckering parameters consistent with twisted conformations about Carbon-Oxygen bonds, approaching specific conformational descriptors with characteristic puckering angles [9].

Table 2: Conformational Parameters of Dioxolane Ring Systems

| Parameter | Value | Measurement Method | Reference |

|---|---|---|---|

| Barrier to Planarity | 275 cm⁻¹ | Far-infrared Spectroscopy | [10] |

| Pseudorotational Barrier | 1.3 kcal/mol | Vibrational Analysis | [8] [12] |

| Ring Puckering Angle | 24° | Theoretical Calculation | [10] |

| Methyl Rotation Barrier | 3.5 kcal/mol | Spectroscopic Analysis | [8] [12] |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural characterization and stereochemical determination of 2,4-dimethyl-1,3-dioxolane [13] [14]. Both proton and carbon-13 Nuclear Magnetic Resonance methodologies provide comprehensive structural information regarding the compound's molecular framework and conformational dynamics [14] [15].

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms within the dioxolane ring system [16] [17]. The methyl groups attached to the ring carbons exhibit distinct chemical shifts depending on their stereochemical relationships and conformational preferences [16]. Research has demonstrated that the magnitude and variety of substituent effects in carbon-13 Nuclear Magnetic Resonance chemical shifts are consistent with envelope conformations where oxygen atoms locate at the tip of the envelope structure [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule, with specific attention to the ring carbons and methyl substituents [14] [18]. The chemical shifts observed in carbon-13 spectra reflect the electronic environment and stereochemical relationships within the dioxolane ring [15]. Studies on related methyl-substituted dioxolanes have established comprehensive databases of carbon chemical shift values that facilitate structural assignment and stereochemical determination [14].

The Nuclear Magnetic Resonance characteristics of 2,4-dimethyl-1,3-dioxolane have been documented in various solvents, including deuterated chloroform and deuterium oxide [17] [19]. Predictive Nuclear Magnetic Resonance spectra generated using computational methods provide additional reference data for structural confirmation and analytical comparison [17] [19].

Table 3: Nuclear Magnetic Resonance Spectroscopic Characteristics

| Nucleus | Frequency (MHz) | Solvent | Chemical Shift Range (ppm) | Reference |

|---|---|---|---|---|

| ¹H | 90 | CDCl₃ | 1.2-4.3 | [16] |

| ¹H | 800 | D₂O | 1.0-5.0 | [19] |

| ¹H | 900 | D₂O | 1.0-5.0 | [17] |

| ¹³C | 300 | D₂O | 15-110 | [18] |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides fundamental vibrational information that elucidates the molecular structure and conformational characteristics of 2,4-dimethyl-1,3-dioxolane [20] [21]. The infrared spectrum exhibits characteristic absorption bands corresponding to Carbon-Hydrogen stretching, Carbon-Oxygen stretching, and ring deformation modes [8] [12].

Comprehensive vibrational analysis of related dioxolane compounds has established detailed assignments for fundamental vibrations based on group frequency correlations, isotopic shifts, and band intensities [8] [12]. The infrared spectra of 2-methyl-1,3-dioxolane, recorded across solid, liquid, and gaseous phases from 4000 to 33 reciprocal centimeters, provide reference data for understanding the vibrational characteristics of methyl-substituted dioxolanes [8] [12].

The ring-breathing modes and pseudorotational vibrations of dioxolane systems appear in the far-infrared region and provide direct evidence for conformational dynamics [8] [12]. Research has identified specific vibrational frequencies associated with methyl group internal rotation, with calculated barriers ranging from 3.5 to 4.2 kilocalories per mole for various methyl-substituted five-membered ring systems [8] [12].

Vapor-phase infrared spectra of 2,4-dimethyl-1,3-dioxolane derivatives exhibit characteristic absorption patterns that reflect the electronic and structural properties of the dioxolane ring [20] [22]. The spectroscopic data contribute to comprehensive vibrational databases used for compound identification and structural verification [21] [22].

Table 4: Infrared Vibrational Frequencies and Assignments

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Carbon-Hydrogen Stretch | 2800-3000 | Methyl Groups | [8] [12] |

| Carbon-Oxygen Stretch | 1000-1200 | Ring Vibrations | [8] [12] |

| Ring Deformation | 800-1000 | Ring Breathing | [8] [12] |

| Pseudorotational Mode | 58 | Ring Puckering | [8] [12] |

| Methyl Torsion | Variable | Internal Rotation | [8] [12] |

Zinc Chloride-Ionic Liquid Bifunctional Catalysis

The zinc chloride-ionic liquid bifunctional catalytic system represents one of the most efficient approaches for 2,4-dimethyl-1,3-dioxolane synthesis. This methodology leverages the unique properties of both Lewis acidic zinc centers and ionic liquid environments to achieve high yields and selectivities [1] [2] [3].

Mechanistic Framework

The zinc chloride-ionic liquid system operates through a cooperative catalytic mechanism where zinc chloride provides Lewis acid activation while the ionic liquid medium stabilizes reaction intermediates. The catalytic cycle begins with coordination of the propylene oxide substrate to zinc chloride, activating the epoxide ring toward nucleophilic attack [3]. The ionic liquid environment enhances the nucleophilicity of attacking species while providing a medium that favors the formation of five-membered dioxolane rings over competing pathways [2].

Experimental investigations have demonstrated that the optimal zinc chloride to ionic liquid molar ratio significantly impacts both reaction efficiency and product selectivity. Studies using choline chloride-zinc chloride systems ([ChCl·3ZnCl₂]) show superior performance compared to systems with lower zinc chloride content [2]. The Lewis acidic chlorozincate clusters (ZnCl₃⁻, Zn₂Cl₅⁻, and Zn₃Cl₇⁻) present in these systems provide multiple active sites for substrate activation [2].

Optimization Parameters

Temperature optimization studies reveal that the zinc chloride-ionic liquid system exhibits optimal performance in the range of 100-120°C [1] [3]. At temperatures below 100°C, reaction rates become prohibitively slow, while temperatures exceeding 120°C lead to decreased selectivity due to competing side reactions and potential thermal decomposition of the ionic liquid medium.

Pressure effects on the catalytic system demonstrate that elevated pressures generally favor the cyclization pathway. Operating pressures in the range of 0.1-1.5 MPa provide optimal conditions, with higher pressures offering marginal improvements at the cost of increased operational complexity [3]. The catalytic loading optimization indicates that 5-10 mol% of the zinc chloride-ionic liquid complex provides the best balance between reaction rate and economic efficiency.

Reaction Kinetics and Selectivity

Kinetic studies of the zinc chloride-ionic liquid system reveal first-order dependence on both substrate concentration and catalyst loading. The apparent activation energy for this system ranges from 45-55 kilojoules per mole, indicating a relatively facile transformation under optimized conditions [1]. The frequency factor of approximately 10⁸ suggests a well-ordered transition state consistent with concerted cyclization mechanisms.

The selectivity of this catalytic system toward 2,4-dimethyl-1,3-dioxolane formation exceeds 95% under optimal conditions, with minimal formation of competing products such as linear acetals or oligomeric species [3]. This high selectivity stems from the preferential stabilization of five-membered ring transition states in the ionic liquid environment.

Solvent Effects on Reaction Selectivity

The influence of solvent systems on the cyclization of propylene oxide derivatives to form 2,4-dimethyl-1,3-dioxolane has been extensively investigated, revealing complex relationships between solvent properties and reaction outcomes [4] [5].

Polarity and Dielectric Effects

Systematic studies of solvent polarity effects demonstrate that reaction selectivity follows a bell-shaped relationship with solvent dielectric constant. Moderately polar solvents, such as 1,4-dioxane and tetrahydrofuran, provide optimal conditions for selective dioxolane formation [4]. These solvents offer sufficient polarity to stabilize charged transition states while avoiding excessive stabilization of ionic intermediates that could lead to side reactions.

Nonpolar solvents such as cyclohexane and toluene generally result in lower reaction rates due to poor solvation of polar transition states, while highly polar solvents like dimethyl sulfoxide can lead to competing pathways including ring-opening reactions [4]. The optimal solvent polarity appears to balance the stabilization requirements of the cyclization transition state with the need to avoid excessive stabilization of alternative reaction pathways.

Hydrogen Bonding Effects

Protic solvents introduce additional complexity through hydrogen bonding interactions that can both facilitate and inhibit the desired cyclization process. Alcoholic solvents show moderate catalytic activity but often lead to the formation of mixed acetals as competing products [5]. The hydrogen bonding capability of protic solvents can activate carbonyl components toward nucleophilic attack but may also interfere with the cyclization step by stabilizing open-chain intermediates.

Studies comparing reaction outcomes in deuterated versus non-deuterated protic solvents reveal significant kinetic isotope effects, indicating that proton transfer processes play important roles in the reaction mechanism [5]. These findings suggest that careful selection of protic solvent systems could provide additional mechanistic control over product distribution.

Aprotic Solvent Systems

Aprotic solvents generally provide superior selectivity for dioxolane formation due to their inability to participate in competing hydrogen bonding interactions. Dipolar aprotic solvents such as acetonitrile and dimethylformamide show excellent performance in terms of reaction rate while maintaining high selectivity [4]. However, these solvents may require careful purification to remove trace water and other protic impurities that could affect reaction outcomes.

The use of ionic liquids as reaction media represents a special case of aprotic solvent systems. Beyond their role as co-catalysts in zinc chloride systems, ionic liquids can serve as selective reaction media for other catalytic systems. The tunable properties of ionic liquids allow for optimization of both catalytic activity and product selectivity through judicious selection of cation and anion components [6].

Acid-Catalyzed Condensation Methodologies

Acetic Acid-Mediated Kinetic Control

The acetic acid-mediated synthesis of 2,4-dimethyl-1,3-dioxolane represents a fundamentally different approach compared to metal-catalyzed cyclization methods. This methodology exploits the dual role of acetic acid as both solvent and catalyst to achieve kinetic control over product formation [7] [5].

Mechanistic Considerations

The acetic acid-mediated pathway proceeds through a series of acetalization reactions followed by intramolecular cyclization. The mechanism begins with protonation of carbonyl components by acetic acid, enhancing their electrophilicity toward nucleophilic attack by glycol derivatives [8] [9]. The resulting hemiacetal intermediates undergo further activation through protonation of hydroxyl groups, facilitating water elimination and subsequent cyclization [9].

The kinetic control achieved in acetic acid systems stems from the reversible nature of individual reaction steps combined with the thermodynamic preference for five-membered ring formation. Under kinetic control conditions, the reaction pathway favors the formation of the most rapidly formed product, which corresponds to the desired dioxolane structure due to favorable entropy and enthalpy factors associated with five-membered ring closure [7].

Temperature and Time Optimization

Systematic optimization studies reveal that acetic acid-mediated synthesis exhibits optimal performance in the temperature range of 60-80°C [5]. Lower temperatures result in incomplete conversion due to insufficient activation energy for the cyclization step, while higher temperatures favor thermodynamic control, potentially leading to the formation of alternative products including six-membered dioxane structures [5].

The reaction time requirements for acetic acid-mediated synthesis are generally longer compared to metal-catalyzed systems, typically requiring 3-8 hours for complete conversion [7]. However, this extended reaction time allows for better control over product distribution and can result in higher overall selectivity when properly optimized.

Kinetic Analysis and Rate Determination

Detailed kinetic analysis of acetic acid-mediated synthesis reveals complex multi-step kinetics with the initial acetalization step being rate-determining under most conditions [10] [11]. The apparent activation energy for the overall process ranges from 52-62 kilojoules per mole, indicating moderate energy requirements for the transformation [10].

The autocatalytic nature of acetic acid systems introduces additional complexity to the kinetic analysis. As the reaction proceeds, the formation of water as a byproduct can influence the equilibrium position of individual steps, potentially affecting both reaction rate and product distribution [12]. Proper understanding and control of these autocatalytic effects are essential for reproducible synthesis outcomes.

Selectivity Enhancement Strategies

Several strategies have been developed to enhance selectivity in acetic acid-mediated systems. The use of molecular sieves or other water-removal techniques can shift equilibria toward desired products by removing water formed during the cyclization process [9] [13]. Additionally, the careful control of reaction atmosphere and the exclusion of nucleophilic impurities can prevent side reactions that compete with the desired cyclization pathway.

The concentration effects in acetic acid systems show that moderate concentrations generally provide optimal results. High concentrations can lead to intermolecular side reactions, while very dilute conditions result in slow reaction rates and incomplete conversion [10]. The optimal concentration range typically falls between 0.1 and 0.5 molar in terms of limiting reagent concentration.

Microwave-Assisted Synthesis Efficiency

Microwave-assisted synthesis represents a modern approach to 2,4-dimethyl-1,3-dioxolane preparation that offers significant advantages in terms of reaction time and energy efficiency [14] [15] [16].

Microwave Heating Mechanisms

The efficiency of microwave-assisted synthesis stems from the unique heating mechanism provided by microwave irradiation. Unlike conventional heating methods that rely on thermal conduction from external heat sources, microwave heating provides direct, volumetric heating of the reaction mixture [17]. This direct heating mechanism results in rapid temperature equilibration and eliminates temperature gradients that can lead to side reactions or incomplete conversion.

The dielectric heating effect in microwave systems preferentially heats polar molecules and ionic species, which can lead to selective activation of specific reaction components [16]. In the synthesis of 2,4-dimethyl-1,3-dioxolane, this selective heating can enhance the reactivity of polar intermediates while leaving less polar starting materials relatively unaffected until they participate in the desired reaction pathway.

Optimization of Microwave Parameters

Power optimization studies demonstrate that microwave power levels in the range of 600-800 watts provide optimal conditions for dioxolane synthesis [14] [15]. Higher power levels can lead to localized overheating and thermal decomposition, while lower power levels may not provide sufficient activation energy for efficient reaction progression.

The relationship between microwave irradiation time and product yield shows that optimal irradiation times are typically much shorter than corresponding conventional heating methods. Typical microwave-assisted syntheses require only 24-60 minutes compared to several hours for conventional heating approaches [14] [16]. This dramatic reduction in reaction time represents a significant advantage for both laboratory-scale and potential industrial applications.

Catalyst Compatibility and Selection

Microwave-assisted synthesis shows excellent compatibility with various catalyst systems, though some catalysts demonstrate enhanced performance under microwave conditions. Copper sulfate (anhydrous) has been identified as particularly effective for microwave-assisted dioxolane synthesis, providing good yields and excellent selectivity [14] [15].

The enhanced catalytic activity observed under microwave conditions may result from improved catalyst dispersion due to rapid heating and mixing effects. Additionally, the ability to achieve rapid temperature cycling in microwave systems can provide access to kinetic reaction regimes that are difficult to achieve with conventional heating methods [16].

Comparative Efficiency Analysis

Direct comparison of microwave-assisted synthesis with conventional heating methods reveals significant advantages in terms of both energy efficiency and reaction selectivity. Energy consumption studies indicate that microwave methods typically require 50-70% less total energy input compared to conventional heating approaches [17]. This energy efficiency advantage stems from the direct heating mechanism and shortened reaction times characteristic of microwave methods.

Product quality analysis shows that microwave-assisted synthesis often provides superior product purity due to reduced side reaction formation. The rapid heating and shorter reaction times minimize opportunities for thermal decomposition and other side reactions that can occur during extended conventional heating periods [16]. Additionally, the ability to precisely control reaction conditions in microwave systems enables better reproducibility compared to conventional methods.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index